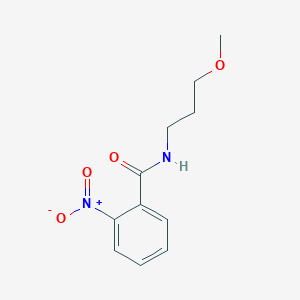

N-(3-methoxypropyl)-2-nitrobenzamide

Description

N-(3-Methoxypropyl)-2-nitrobenzamide is a nitrobenzamide derivative characterized by a benzamide core substituted with a nitro group at the 2-position and a 3-methoxypropyl chain attached to the nitrogen atom.

Properties

IUPAC Name |

N-(3-methoxypropyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-17-8-4-7-12-11(14)9-5-2-3-6-10(9)13(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDWSJDVBDFCMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitration of Benzamide: The synthesis begins with the nitration of benzamide to introduce the nitro group at the ortho position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Alkylation: The next step involves the alkylation of the nitrated benzamide with 3-methoxypropylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of N-(3-methoxypropyl)-2-nitrobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Reduction: N-(3-methoxypropyl)-2-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen. For example, it can react with alkyl halides to form N-alkyl derivatives.

Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Alkyl halides, sodium hydride or potassium carbonate as bases.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

Reduction: N-(3-methoxypropyl)-2-aminobenzamide.

Substitution: N-alkyl derivatives of this compound.

Hydrolysis: 2-nitrobenzoic acid and 3-methoxypropylamine.

Scientific Research Applications

Chemistry: N-(3-methoxypropyl)-2-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent in the treatment of certain diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Physicochemical and Analytical Properties

Key Observations:

- Physical State: The methoxypropyl side chain may result in a liquid or low-melting solid due to reduced crystallinity compared to aromatic or rigid heterocyclic substituents (e.g., 1zz in ).

- Analytical Techniques: TLC and NMR are standard for purity assessment, while X-ray crystallography (used in ) provides definitive structural confirmation.

Functional and Application Comparisons

Medicinal Chemistry:

- N-(5-Ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide is investigated as an anticonvulsant, with quality control methods developed for pharmaceutical use .

- The methoxypropyl group in the target compound could enhance blood-brain barrier penetration, making it relevant for central nervous system-targeted drugs.

Agrochemical Applications:

- Chemical Intermediate Utility: N-Isopropyl-3-methyl-2-nitrobenzamide serves as a precursor for functional organic compounds due to its reactive nitro and acetylamino groups . Similarly, the target compound’s methoxypropyl chain could facilitate further derivatization.

Challenges and Limitations

- Synthetic Challenges: Introducing the methoxypropyl chain may require protection/deprotection strategies to prevent side reactions, as seen in LDA-mediated syntheses of analogous compounds .

- Stability Issues: Nitro groups are prone to reduction under acidic or reductive conditions, necessitating careful handling during storage and synthesis .

Biological Activity

N-(3-methoxypropyl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, which plays a crucial role in its biological activity. The chemical structure can be represented as follows:

- Molecular Formula : C_{11}H_{14}N_{2}O_{4}

- Chemical Structure : Chemical Structure

The methoxypropyl group enhances the compound's solubility and may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates are capable of interacting with various cellular components, leading to enzyme inhibition and modulation of signaling pathways. The nitro group can accept electrons during reduction, producing nitroso and hydroxylamine derivatives that may exert toxic effects or therapeutic benefits depending on the context .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Interferes with enzyme activity by forming covalent bonds with active sites. |

| Reactive Intermediate | Forms toxic intermediates that can bind to DNA, causing cellular damage. |

| Modulation of Signaling | Alters signaling pathways by interacting with proteins involved in cellular processes. |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. This compound may inhibit microbial growth through mechanisms involving the formation of reactive intermediates that damage cellular components .

- Anti-inflammatory Effects : Compounds with nitro groups have been shown to modulate inflammatory responses. Studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

- Anticancer Potential : The ability of nitro compounds to induce apoptosis in cancer cells has been documented. This compound may act as a chemotherapeutic agent by targeting specific cancer cell pathways.

Case Studies

- Antimicrobial Efficacy : In a study evaluating various nitro compounds, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism involved the reduction of the nitro group, leading to the formation of reactive species that disrupted bacterial DNA synthesis .

- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory properties revealed that this compound effectively inhibited iNOS (inducible Nitric Oxide Synthase) and COX-2 activity in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.